N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide
Description
Historical Development of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole scaffold, first synthesized in 1882 by Emil Fischer, emerged as a pseudaromatic heterocycle characterized by a five-membered ring containing one sulfur and two nitrogen atoms. Early studies by Freund and Kuh elucidated its tautomeric behavior and reactivity, laying the groundwork for synthetic modifications. The Hantzsch–Widman nomenclature systematized its structural variants, distinguishing isomers based on heteroatom positions. While parent thiadiazoles lacked direct applications, derivatives gained prominence in the mid-20th century with the discovery of acetazolamide , a carbonic anhydrase inhibitor bearing the 1,3,4-thiadiazole core. Subsequent advancements, such as the Hurd–Mori reaction (thionyl chloride-mediated cyclization of acyl hydrazones), enabled scalable synthesis of functionalized derivatives.
Pharmacological Significance of 1,3,4-Thiadiazole Core Structures
The 1,3,4-thiadiazole moiety exhibits broad bioactivity due to its electronic configuration and lipophilicity. Key pharmacological attributes include:
- Antimicrobial Activity : Derivatives disrupt bacterial cell membranes via sulfhydryl group interactions.
- Anticancer Potential : Thiadiazole-carboxamide hybrids inhibit kinase pathways (e.g., c-Met), inducing apoptosis in cancer cells.
- Enzyme Modulation : Mesoionic salts derived from thiadiazoles interact with GABAA receptors, demonstrating anticonvulsant effects.
The sulfur atom enhances membrane permeability, while nitrogen sites facilitate hydrogen bonding with biological targets. For instance, cephazolin , a 1,3,4-thiadiazole-containing antibiotic, leverages these properties for broad-spectrum activity.
Emerging Research Trends in Thiadiazole Carboxamides
Recent studies focus on carboxamide-functionalized thiadiazoles to optimize target selectivity and pharmacokinetics. Notable developments include:
Table 1: Representative Thiadiazole-Carboxamide Hybrids and Their Applications
Synthetic strategies often employ nucleophilic substitution at the C-2 and C-5 positions of the thiadiazole ring. For example, 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-thiol serves as a key intermediate for coupling with benzyl chlorides or acylating agents.
Theoretical Basis for Furyl-Functionalized Thiadiazole Research
The incorporation of furan rings into thiadiazole derivatives enhances electronic delocalization and hydrogen-bonding capacity. Quantum mechanical studies reveal that the furyl group’s electron-rich π-system stabilizes interactions with hydrophobic enzyme pockets. In N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide , the furan-2-ylmethyl group:
- Facilitates π-π stacking with aromatic residues in target proteins.
- Modulates solubility via its polar oxygen atom.
Molecular docking analyses of analogous compounds demonstrate that the furan moiety obstructs active sites of β-glucuronidase and α-glucosidase, explaining their dual inhibitory activity.
Properties
IUPAC Name |
N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c1-11-4-2-5-12(8-11)15(23)19-16-20-21-17(26-16)25-10-14(22)18-9-13-6-3-7-24-13/h2-8H,9-10H2,1H3,(H,18,22)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDPQGNAMCSBKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide typically involves multiple steps:
Formation of the Furan-2-yl Methyl Carbamoyl Intermediate: This step involves the reaction of furan-2-carboxylic acid with hydrazine to form furan-2-carboxylic acid hydrazide.
Synthesis of the Thiadiazole Ring: The furan-2-yl methyl carbamoyl intermediate is then reacted with carbon disulfide and potassium hydroxide to form the thiadiazole ring.
Formation of the Final Compound: The thiadiazole intermediate is then reacted with 3-methylbenzoyl chloride to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions to form various substituted benzamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Thiadiazoline derivatives.
Substitution: Substituted benzamides.
Scientific Research Applications
The thiadiazole ring is known for its diverse biological activities, which include:
- Antimicrobial Properties : Compounds containing the thiadiazole moiety have demonstrated significant antimicrobial effects against various pathogens. The 1,3,4-thiadiazole derivatives exhibit activity against bacteria, fungi, and viruses, making them valuable in the development of new antibiotics and antifungal agents .
- Anticancer Activity : Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, several compounds have shown efficacy in vitro and in vivo against different cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth . N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide may exhibit similar properties due to its structural features.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves a multi-step process that includes:
- Formation of the Thiadiazole Ring : Utilizing appropriate reagents such as carbon disulfide and hydrazine derivatives.
- Introduction of Furan and Benzamide Groups : Achieved through nucleophilic substitution reactions involving furan derivatives and benzoyl chlorides.
- Functionalization : Further modifications can enhance biological activity or alter pharmacokinetic properties .
Potential Applications
Given its structural components and the established activities of similar compounds, this compound may find applications in:
- Drug Development : As a lead compound for new antimicrobial or anticancer agents due to its potential synergistic effects when combined with other pharmacophores.
- Therapeutic Agents : Targeting specific pathways in cancer cells or bacterial infections could lead to improved treatment options with fewer side effects compared to existing therapies.
Case Studies and Research Findings
Several studies have documented the efficacy of thiadiazole derivatives in various biological assays:
| Compound | Activity | Model |
|---|---|---|
| 2-Amino-1,3,4-thiadiazole | Antimicrobial | Various bacterial strains |
| Megazol | Anti-trypanosomal | Trypanosoma cruzi and Trypanosoma brucei models |
| 1,3,4-Thiadiazole derivatives | Anticancer | Human leukemia and melanoma cell lines |
These findings underscore the potential of thiadiazole-containing compounds to serve as templates for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The furan and thiadiazole rings can interact with the active sites of enzymes, inhibiting their activity and leading to antimicrobial effects . The benzamide group can interact with receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,3,4-Thiadiazole or Oxadiazole Cores
Compound A : N-substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl} sulfanyl) acetamides (KA1-KA15)
- Key Features : Combines 1,3,4-triazole and thiadiazole moieties with pyridine substituents.
- Bioactivity : Exhibits antimicrobial (MIC: 12.5–50 µg/mL against E. coli, S. aureus), antioxidant (H2O2 scavenging: 60–85%), and anti-inflammatory activity (protein denaturation inhibition: 70–90%) .
- Comparison: The pyridine group in Compound A enhances metal-binding capacity compared to the furan group in the target compound. Electron-withdrawing substituents (e.g., -Cl, -NO2) on the aryl ring improve activity, suggesting that the 3-methylbenzamide group in the target compound may offer moderate efficacy .
Compound B : 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-methyl)sulfanyl]-1,3,4-thiadiazole
- Key Features : Double thiadiazole rings with a butterfly conformation (dihedral angle: 46.3°).
- Structural Data : Crystallographic parameters (a = 16.8944 Å, b = 4.1959 Å, c = 27.107 Å) confirm planar aromatic systems, facilitating stacking interactions .
Compound C : Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate
- Key Features : Benzamide and phenylcarbamoyl substituents.
- Safety Profile: No significant hazards reported, indicating thiadiazole derivatives may have favorable toxicity profiles .
Functional Group Variations and Bioactivity
- Electron-Withdrawing Groups: Compounds with -Cl or -NO2 substituents (e.g., KA3, KA4) show enhanced activity due to improved electrophilicity . The target compound’s methyl and furan groups may offer balanced lipophilicity but lower reactivity.
- Sulfur Linkages : Sulfanyl (-S-) groups in the target compound and Compound B enhance thiol-mediated binding to microbial enzymes .
Biological Activity
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide is a compound that incorporates the 1,3,4-thiadiazole moiety, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Biological Activity Overview
The 1,3,4-thiadiazole scaffold is associated with a broad spectrum of biological activities including:
- Antimicrobial : Exhibiting effectiveness against various bacterial and fungal strains.
- Anticancer : Showing potential in inhibiting tumor growth and proliferation.
- Anti-inflammatory : Reducing inflammation through various biochemical pathways.
- Antiviral : Demonstrating activity against viral infections.
The biological activity of compounds containing the thiadiazole ring often involves several mechanisms:
- Enzyme Inhibition : Many thiadiazole derivatives act as inhibitors of specific enzymes critical for pathogen survival or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : Some compounds can induce oxidative stress in target cells, leading to apoptosis.
- Gene Expression Regulation : Thiadiazole derivatives may influence gene expression involved in inflammatory responses or cell cycle regulation.
Antimicrobial Activity
A study highlighted that derivatives of 1,3,4-thiadiazole showed significant antimicrobial properties against Gram-positive and Gram-negative bacteria. For instance:
- Compounds demonstrated inhibition zones greater than 20 mm against Staphylococcus aureus and E. coli .
Anticancer Properties
Research has indicated that certain thiadiazole derivatives exhibit cytotoxic effects on various cancer cell lines:
- This compound was shown to reduce cell viability in MCF-7 breast cancer cells by inducing apoptosis through ROS generation .
Anti-inflammatory Effects
In an experimental model of inflammation, a related thiadiazole compound reduced edema significantly compared to control groups. The mechanism was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Data Table: Biological Activities of Thiadiazole Derivatives
Q & A
Basic: What synthetic methodologies are optimal for constructing the 1,3,4-thiadiazole core in this compound?
The 1,3,4-thiadiazole core is typically synthesized via cyclocondensation of thiosemicarbazide derivatives under acidic conditions. For example, cyclization of thiosemicarbazides with sulfuric acid (H₂SO₄) at elevated temperatures (80–100°C) efficiently forms the thiadiazole ring . A modified approach involves reacting 5-substituted-1,3,4-thiadiazole-2-thiols with alkyl/aryl halides in the presence of K₂CO₃ in DMF to introduce sulfanyl groups, as demonstrated in analogous compounds . Post-synthetic purification via column chromatography and validation by thin-layer chromatography (TLC) are critical to ensure purity .
Basic: What spectroscopic techniques are essential for characterizing the sulfur-containing functional groups in this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the thioether (–S–) linkage (δ ~2.5–3.5 ppm for SCH₂) and amide protons (δ ~8.5–10 ppm) .
- FT-IR : Bands at 650–750 cm⁻¹ (C–S stretching) and 1650–1700 cm⁻¹ (amide C=O) validate functional groups .
- X-ray crystallography : Resolves structural ambiguities, particularly sulfur atom positions, using software like SHELXL for refinement .
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
Advanced: How does the substitution pattern on the thiadiazole ring influence antimicrobial activity against Gram-positive vs. Gram-negative bacteria?
Structure-activity relationship (SAR) studies on similar thiadiazoles show that electron-withdrawing groups (e.g., –Cl, –CF₃) at the 5-position enhance activity against Gram-positive bacteria (e.g., S. aureus), while bulky lipophilic groups improve Gram-negative (e.g., E. coli) targeting . For example, replacing the furan-carbamoyl moiety with a 4-chlorophenyl group increased MIC values by 4-fold against P. aeruginosa . Systematic substitution studies using Kirby-Bauer assays and molecular docking with bacterial enoyl-ACP reductase are recommended .
Advanced: What crystallographic challenges arise in determining the three-dimensional structure, and how can SHELX software address them?
Challenges include:
- Disordered sulfur atoms : Common in thiadiazoles due to similar electron densities. SHELXL’s PART and SIMU commands help model disorder .
- Twinned crystals : Use TWIN and BASF commands in SHELXL to refine twin laws .
- Weak diffraction : High-resolution data (≤1.0 Å) combined with SHELXE’s density modification improve phase determination .
Advanced: How to resolve contradictions in biological activity data between in vitro and cell-based assays for this compound?
Discrepancies often arise from:
- Solubility issues : Use DMSO stock solutions ≤0.1% (v/v) and confirm compound stability via HPLC .
- Metabolic inactivation : Perform liver microsome assays to assess CYP450-mediated degradation .
- Off-target effects : Include controls like thiol scavengers (e.g., N-ethylmaleimide) to rule out false positives in MTT assays .
Advanced: What computational approaches predict the binding affinity of this compound with fungal CYP51 enzymes?
- Molecular docking (AutoDock Vina) : Model interactions between the thiadiazole core and heme cofactor .
- MD simulations (GROMACS) : Assess stability of hydrogen bonds with Tyr118 and His310 residues over 100-ns trajectories .
- QSAR models : Correlate logP values (2.1–3.5) with antifungal IC₅₀ data to optimize substituents .
Basic: What are the recommended protocols for evaluating in vitro cytotoxicity while avoiding thiol-mediated false positives?
- MTT assay : Use HepG2 or HEK293 cells with ≤0.1% DMSO controls.
- Pre-treatment : Incubate compounds with 1 mM dithiothreitol (DTT) to reduce disulfide bonds .
- Validation : Compare results with resazurin-based assays to confirm cytotoxicity .
Advanced: How does the furan-carbamoyl moiety influence pharmacokinetic properties compared to phenyl-substituted analogs?
The furan ring improves aqueous solubility (logP ~2.8 vs. 3.5 for phenyl analogs) but reduces metabolic stability due to CYP2C9-mediated oxidation . Key assessments:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
